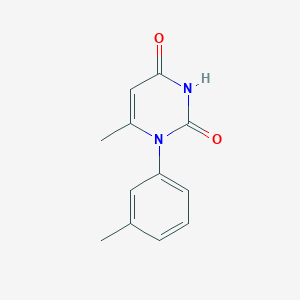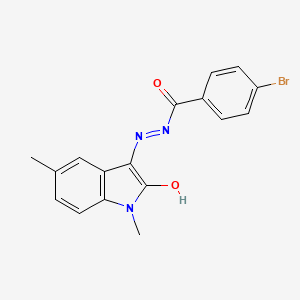methanone](/img/structure/B3438133.png)
[1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone
Overview
Description
[1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone, commonly known as BPIFM, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been used to study the mechanism of action of various proteins and enzymes. BPIFM has shown promising results in the field of drug discovery and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BPIFM involves the inhibition of protein kinases. Kinases are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of kinases, BPIFM can disrupt these pathways and affect cellular processes such as cell growth and division. BPIFM has also been shown to inhibit the activity of other proteins, such as the NLRP3 inflammasome, which is involved in the immune response.
Biochemical and Physiological Effects:
BPIFM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. BPIFM has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, BPIFM has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
The use of BPIFM in scientific research has several advantages. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. BPIFM has been shown to be effective in inhibiting the activity of several kinases and other proteins, making it a useful tool for studying their function. However, there are also limitations to the use of BPIFM. Its effects may be non-specific, and it may also have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of BPIFM. One area of interest is the development of more specific inhibitors that can target individual kinases or proteins. Additionally, BPIFM could be used in combination with other drugs to enhance their efficacy. Another area of interest is the study of BPIFM in animal models of disease, such as cancer and diabetes, to further understand its potential therapeutic applications.
Conclusion:
In conclusion, [1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are limitations to its use, BPIFM remains a valuable tool for studying the function of proteins and enzymes and has the potential to lead to the development of new drugs.
Scientific Research Applications
BPIFM has been extensively studied for its scientific research applications. It has been used as a tool to study the mechanism of action of various proteins and enzymes. BPIFM has been shown to inhibit the activity of several kinases, including PAK1, PAK2, and PAK4. It has also been used to study the function of other proteins, such as the NLRP3 inflammasome.
properties
IUPAC Name |
[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S2/c1-3-13-29(25,26)20-17-7-5-6-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-8-10-16(22)11-9-15/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDYNNCQPHPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3438057.png)

![N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B3438070.png)



![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)

![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B3438109.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3438117.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
![(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
methanone](/img/structure/B3438151.png)